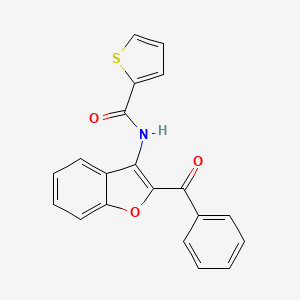![molecular formula C25H20N4O4 B15025222 (2E)-2-cyano-N-(furan-2-ylmethyl)-3-[9-methyl-2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B15025222.png)
(2E)-2-cyano-N-(furan-2-ylmethyl)-3-[9-methyl-2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-CYANO-N-[(FURAN-2-YL)METHYL]-3-[9-METHYL-2-(4-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENAMIDE is a complex organic compound with a unique structure that combines various functional groups, including cyano, furan, methyl, phenoxy, and pyrido-pyrimidinone
Métodos De Preparación
The synthesis of (2E)-2-CYANO-N-[(FURAN-2-YL)METHYL]-3-[9-METHYL-2-(4-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the pyrido-pyrimidinone core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrido-pyrimidinone ring system.
Introduction of the phenoxy group: The phenoxy group is introduced through a nucleophilic substitution reaction, using a suitable phenol derivative.
Attachment of the furan-2-ylmethyl group: This step involves the alkylation of the intermediate compound with a furan-2-ylmethyl halide.
Formation of the cyano group: The cyano group is introduced through a cyanation reaction, typically using a cyanide source such as sodium cyanide or potassium cyanide.
Final coupling step: The final step involves the coupling of the intermediate with an appropriate reagent to form the desired (2E)-2-CYANO-N-[(FURAN-2-YL)METHYL]-3-[9-METHYL-2-(4-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENAMIDE.
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
(2E)-2-CYANO-N-[(FURAN-2-YL)METHYL]-3-[9-METHYL-2-(4-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the amide bond and formation of corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., LiAlH4), nucleophiles (e.g., sodium methoxide), and hydrolyzing agents (e.g., hydrochloric acid).
Aplicaciones Científicas De Investigación
(2E)-2-CYANO-N-[(FURAN-2-YL)METHYL]-3-[9-METHYL-2-(4-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENAMIDE has several scientific research applications, including:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure and functional groups. It may exhibit biological activities such as anti-inflammatory, anticancer, or antimicrobial properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as electronic or optical materials.
Chemical Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Industrial Applications: The compound may find applications in the development of new catalysts or as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of (2E)-2-CYANO-N-[(FURAN-2-YL)METHYL]-3-[9-METHYL-2-(4-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
(2E)-2-CYANO-N-[(FURAN-2-YL)METHYL]-3-[9-METHYL-2-(4-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENAMIDE can be compared with other similar compounds, such as:
2,2′-Bipyridyl: A symmetrical bipyridine commonly used as a ligand for chelating with metal ions.
4-(Dimethylamino)pyridine: A nucleophilic catalyst used in various organic transformations.
Meldrum’s acid: A versatile compound used in organic synthesis for multiple C-C bond formations.
These compounds share some structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of (2E)-2-CYANO-N-[(FURAN-2-YL)METHYL]-3-[9-METHYL-2-(4-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENAMIDE.
Propiedades
Fórmula molecular |
C25H20N4O4 |
|---|---|
Peso molecular |
440.4 g/mol |
Nombre IUPAC |
(E)-2-cyano-N-(furan-2-ylmethyl)-3-[9-methyl-2-(4-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide |
InChI |
InChI=1S/C25H20N4O4/c1-16-7-9-19(10-8-16)33-24-21(25(31)29-11-3-5-17(2)22(29)28-24)13-18(14-26)23(30)27-15-20-6-4-12-32-20/h3-13H,15H2,1-2H3,(H,27,30)/b18-13+ |
Clave InChI |
LONISPHJECHERM-QGOAFFKASA-N |
SMILES isomérico |
CC1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C(\C#N)/C(=O)NCC4=CC=CO4 |
SMILES canónico |
CC1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=C(C3=N2)C)C=C(C#N)C(=O)NCC4=CC=CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-(3-bromobenzylidene)-2-[4-(hexyloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15025142.png)
![9-Chloro-5-(4-ethoxyphenyl)-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15025146.png)
![2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B15025154.png)
![3-[5-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-ethoxy-6-methylpyridine](/img/structure/B15025159.png)
![6-(3-chloro-4-methoxyphenyl)-N-(4-fluorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15025167.png)
![N-(2-methoxyethyl)-6-(4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15025172.png)

![{1-[3-(4-methylphenoxy)propyl]-1H-indol-3-yl}(thiophen-2-yl)methanone](/img/structure/B15025192.png)
![2-{4-[(4-Tert-butylphenoxy)methyl]benzoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B15025194.png)
![Ethyl 2-{[8-(tert-butyl)-5-oxo-4-phenyl-4,5,6,7,8,9-hexahydro[1]benzothieno[3,2-E][1,2,4]triazolo[4,3-A]pyrimidin-1-YL]sulfanyl}acetate](/img/structure/B15025207.png)
![N-benzyl-8-methyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B15025211.png)
![(6Z)-6-(2-chlorobenzylidene)-3-(3-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B15025226.png)
![methyl (2E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate](/img/structure/B15025228.png)
![3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(tetrahydrofuran-2-ylmethyl)propanamide](/img/structure/B15025233.png)
